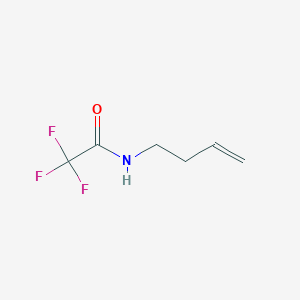

N-(But-3-enyl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(But-3-enyl)-2,2,2-trifluoroacetamide” is a compound that contains a trifluoroacetamide group attached to a but-3-enyl group. The trifluoroacetamide group is a functional group that contains a nitrogen atom bonded to a carbonyl carbon atom and three fluorine atoms attached to the adjacent carbon atom. The but-3-enyl group is a four-carbon chain with a double bond at the third carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-carbon chain (but-3-enyl group) attached to a nitrogen atom, which is also attached to a carbonyl carbon atom. The carbonyl carbon atom is then attached to three fluorine atoms .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, the double bond in the but-3-enyl group can participate in reactions such as addition, oxidation, and polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of the trifluoroacetamide group could potentially increase the compound’s polarity and influence its solubility in different solvents .Applications De Recherche Scientifique

Gas Chromatographic/Mass Spectrometric Analysis : N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide is used to prepare t-butyldimethylsilyl derivatives of organic compounds. These derivatives are particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring (Schwenk et al., 1984).

Acylation with Bis(acylamides) : N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) are effective reagents for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. These volatile compounds are useful in gas chromatography (Donike, 1973).

Oxidative Addition to Alkenes and Dienes : Trifluoroacetamide reacts with alkenes and dienes in an oxidative system, leading to various products, which are useful for further chemical synthesis and analysis (Shainyan et al., 2015).

Alkene Cyclisations : N-alkenyl derivatives can undergo cationic alkene cyclisation when treated with trifluoroacetic anhydride, forming different lactams. This has potential applications in the synthesis of pharmaceuticals (Ishibashi et al., 1987).

Oxidative 1,4-Addition Mechanism : The mechanism of oxidative addition of trifluoroacetamide to dienes has been studied, contributing to a deeper understanding of chemical reaction pathways (Astakhova et al., 2017).

Antimicrobial and Antioxidant Properties : N-Benzyl-2,2,2-trifluoroacetamide exhibits antimicrobial and antioxidant properties, making it a candidate for further drug development (Balachandran et al., 2015).

Chemoselective N-deprotection : The use of trifluoroacetamide in chemoselective hydrolysis to form tert-butyl 2-amino carboxylates, which has applications in organic synthesis (Albanese et al., 1997).

Asymmetric Synthesis of Trifluoromethyl-Containing Amines : N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is used for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids of pharmaceutical potential (Mei et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-but-3-enyl-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYQNVPALLKQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2655603.png)

![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2655605.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)